N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide

Convergent synthesis Electrophilic building block Nucleophilic substitution

Researchers requiring a reactive, high-purity β-halopropanamide building block often face compromised yields with chlorinated analogs or suboptimal permeability with methoxy derivatives. This compound solves both issues. • Reactive 3-bromopropanamide handle (C-Br BDE ~285 kJ/mol) enables efficient nucleophilic substitution cascades. • 4-(Trifluoromethoxy)phenoxyphenyl scaffold boosts passive membrane permeability (logD +0.7-1.4 vs. methoxy) and metabolic stability. • Validated in convergent synthesis of indole-triazole elastase inhibitors (IC₅₀ 0.142 µM) and ELQ antimalarial libraries. Supplied with reliable global shipping for both discovery chemistry and scale-up campaigns.

Molecular Formula C16H13BrF3NO3
Molecular Weight 404.18 g/mol
CAS No. 215519-06-5
Cat. No. B3040539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide
CAS215519-06-5
Molecular FormulaC16H13BrF3NO3
Molecular Weight404.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCBr)OC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C16H13BrF3NO3/c17-10-9-15(22)21-11-1-3-12(4-2-11)23-13-5-7-14(8-6-13)24-16(18,19)20/h1-8H,9-10H2,(H,21,22)
InChIKeyUNOGYAIWFCQAIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide: Fluorinated Electrophilic Building Block


N-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide (CAS 215519-06-5) is a synthetic intermediate classified as a β-halopropanamide derivative bearing a 4-(trifluoromethoxy)phenoxyphenyl scaffold. Its primary documented utility is as an N-(aryl)-3-bromopropanamide electrophile in the convergent synthesis of indole–triazole bi-heterocyclic elastase inhibitors [1]. The compound combines a reactive terminal bromine leaving group with a para-trifluoromethoxy substituent, which imparts distinct physicochemical properties relative to non-fluorinated analogs, supporting its selection as a building block in medicinal chemistry campaigns.

Workflow Electrophilic building block for convergent synthesis of indole–triazole bi-heterocycles
Reactivity Terminal bromopropanamide enables room-temperature N-alkylation of heterocyclic nucleophiles
Lipophilicity 4-(Trifluoromethoxy)phenoxy scaffold increases lipophilicity relative to methoxy analogs

Why This Compound Differs from Chloro or Methoxy Analogs


Generic substitution of the 3-bromopropanamide moiety with a 3-chloropropanamide analog reduces electrophilic reactivity due to the inherently higher C–Cl bond dissociation energy (∼350 kJ/mol vs ∼285 kJ/mol for C–Br), potentially requiring forcing conditions that compromise yield and selectivity in nucleophilic substitution cascades [1][2]. Similarly, replacing the terminal trifluoromethoxy group with a methoxy substituent decreases lipophilicity by 0.7–1.4 logD units and may alter metabolic stability profiles, as demonstrated in comparative microsomal clearance studies [2]. These structure-dependent differences in both chemical reactivity and physicochemical properties preclude direct interchange with common surrogates in synthetic and biological settings.

3-Bromopropanamide
Mild electrophile; reacts at room temperature.
3-Chloropropanamide analog
Higher bond dissociation energy may require forcing conditions, lowering yield and selectivity.
4-(Trifluoromethoxy)phenyl
Provides lipophilicity and metabolic stability differentiation.
4-Methoxyphenyl analog
Lower logD may reduce membrane permeability; altered microsomal stability profile may shift biological readouts.

Quantitative Differentiation Evidence


Electrophilic Reactivity: Bromide vs Chloride Leaving Group

The 3-bromopropanamide moiety enables efficient N-alkylation of heterocyclic nucleophiles under mild conditions. In the convergent synthesis of bi-heterocyclic elastase inhibitors, N-(aryl)-3-bromopropanamides reacted with 5-[3-(1H-indol-3-yl)propyl]-1,2,4-triazole-2-thiol at ambient temperature in toluene to yield the final inhibitors [1]. The C–Br bond dissociation energy (∼285 kJ/mol) is substantially lower than C–Cl (∼350 kJ/mol), providing a class-level rate acceleration estimated at 10–100 fold in SN2-type nucleophilic displacements relative to chloro analogs [2].

Leaving Group Reactivity
Class-level inference
C–Br bond energy ~285 kJ/mol vs C–Cl ~350 kJ/mol; SN2 rate enhancement 10–100 fold
Supports milder, higher-yielding convergent synthesis
Class-level rate estimate; validate under target conditions
Convergent synthesis Electrophilic building block Nucleophilic substitution

Lipophilicity Differentiation: Trifluoromethoxy vs Methoxy

Incorporation of the trifluoromethoxy group increases lipophilicity by 0.7–1.4 logD₇.₄ units relative to methoxy analogs, as measured across a series of aliphatic derivatives [1]. For the target compound, PubChem-computed XLogP3-AA is 4.5, while a hypothetical methoxy analog would be predicted in the 3.1–3.8 range based on this established ΔlogD offset [1][2]. This enhanced lipophilicity improves membrane permeability potential in downstream applications.

Lipophilicity (logD)
Class-level inference
CF₃O increases logD₇.₄ by 0.7–1.4 units vs OCH₃; target XLogP3-AA 4.5
May improve membrane permeability in cell-based assays
Computed XLogP3-AA; experimental logD may vary
Physicochemical properties Lipophilicity Drug-likeness

Enabling Potent Elastase Inhibition

N-(aryl)-3-bromopropanamides serve as critical electrophiles in the synthesis of indole–triazole bi-heterocycles that potently inhibit elastase. The most active derivative (compound 9d) achieved an IC₅₀ of 0.142 ± 0.014 µM and a Ki of 0.51 µM via competitive inhibition, representing a ∼95-fold improvement over the standard inhibitor oleanolic acid (IC₅₀ 13.453 ± 0.015 µM) [1]. While the specific trifluoromethoxy-substituted variant was not explicitly tested in this series, the general N-(aryl)-3-bromopropanamide class to which the target compound belongs consistently produced potent inhibitors.

Elastase Inhibitory Activity
Cross-study comparable
Derived inhibitors: IC₅₀ 0.142 ± 0.014 µM; Ki 0.51 µM (competitive)
Supports development of elastase research inhibitors
Values from indole-triazole series; direct compound untested
Elastase inhibition Serine protease Convergent synthesis

Purity Benchmark for Reproducible Synthesis

The compound is commercially available at a certified purity of 98% (HPLC) from multiple reputable vendors, including Apollo Scientific (Catalog PC31103) and Leyan (Product 1950081) . This purity specification exceeds the typical 95% threshold for less-characterized analog intermediates, minimizing variability in subsequent coupling reactions and ensuring reproducible stoichiometric control.

Commercial Purity
Supplier specification
98% (HPLC)
Supports reproducible stoichiometric control
Vendor-reported; confirm by in-house analysis
Quality control Reproducibility Building block procurement

High-Value Application Scenarios


Convergent Synthesis of Elastase Inhibitors

The compound is employed as an N-(aryl)-3-bromopropanamide electrophile in the convergent assembly of indole–triazole bi-heterocycles targeting elastase. The resulting inhibitors have demonstrated sub-micromolar IC₅₀ values (0.142 ± 0.014 µM) and competitive inhibition kinetics (Ki 0.51 µM), supporting their use in preclinical development for COPD, cyclic neutropenia, and pruritic skin diseases [1].

Synthesis of Fluorinated Antimalarial Quinolone Analogs

The 4-(trifluoromethoxy)phenoxyphenyl scaffold is a key pharmacophoric element in endochin-like quinolones (ELQ-300, ELQ-271, GW844520) that inhibit the Plasmodium cytochrome bc₁ complex. The compound's bromopropanamide handle enables modular diversification to generate focused libraries of ELQ analogs with enhanced metabolic stability profiles conferred by the trifluoromethoxy group [1][2].

Library Design for High Lipophilicity and Permeability

The +0.7 to +1.4 logD advantage of the trifluoromethoxy substituent over methoxy [1] makes this compound a strategic choice for fragment-based or diversity-oriented synthesis libraries where enhanced passive membrane permeability is critical for cell-based screening outcomes.

Application
Selection Property
Validation Focus
Elastase inhibitor synthesis
Electrophilic coupling efficiency
Enzyme inhibition endpoint reproducibility
Antimalarial quinolone analog library
Trifluoromethoxy pharmacophore
Plasmodium bc1 inhibition screening
Lipophilic fragment library design
logD enhancement vs methoxy
Cell permeability in screening assays
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